

3-(4-Fluorophenyl)-2-methylpropanoic acid CAS number and molecular weight.

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1339361

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In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(4-Fluorophenyl)-2-methylpropanoic acid**, a valuable building block in organic synthesis and potential intermediate in the development of pharmacologically active compounds. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and outlines its key analytical characteristics. The information is intended to support researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity and Properties

3-(4-Fluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative characterized by a fluorinated phenyl ring and a methyl group at the alpha position to the carboxyl group.

Identifier	Value	Source
CAS Number	22138-73-4	PubChem[1]
Molecular Formula	C10H11FO2	PubChem[1]
Molecular Weight	182.19 g/mol	PubChem[1]
IUPAC Name	3-(4-fluorophenyl)-2-methylpropanoic acid	PubChem[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-(4-Fluorophenyl)-2-methylpropanoic acid**.

Property	Value	Source
Monoisotopic Mass	182.07431 Da	PubChemLite[2]
XlogP (predicted)	1.8	PubChemLite[2]
Predicted Collision Cross Section ([M+H] ⁺)	136.7 Å ²	PubChemLite[2]
Predicted Collision Cross Section ([M+Na] ⁺)	144.0 Å ²	PubChemLite[2]
Predicted Collision Cross Section ([M-H] ⁻)	137.8 Å ²	PubChemLite[2]

Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid

While a specific, detailed experimental protocol for the synthesis of **3-(4-Fluorophenyl)-2-methylpropanoic acid** is not readily available in the cited literature, a plausible and efficient method can be derived from established procedures for the synthesis of 2-arylpropionic acids. One such general method involves the direct methylation of the corresponding arylacetonitrile followed by hydrolysis.

Proposed Experimental Protocol

This protocol is based on the general method of mono-*c*-methylation of arylacetonitriles.[3]

Step 1: Methylation of 4-Fluorophenylacetonitrile

- **Reaction Setup:** In a high-pressure autoclave, combine 4-fluorophenylacetonitrile, a molar excess of dimethyl carbonate (DMC), and a catalytic amount of a strong base (e.g., sodium methoxide).
- **Reaction Conditions:** Heat the mixture to a temperature in the range of 180-200°C. The reaction is carried out under the pressure generated by the reagents at this temperature.
- **Monitoring:** The progress of the reaction can be monitored by gas chromatography (GC) to ensure the selective formation of the monomethylated product, 2-(4-fluorophenyl)propionitrile, and to minimize the formation of the dimethylated byproduct.
- **Work-up:** After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. Transfer the reaction mixture to a separatory funnel, add water, and extract the product with a suitable organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(4-fluorophenyl)propionitrile.

Step 2: Hydrolysis of 2-(4-fluorophenyl)propionitrile

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, add the crude 2-(4-fluorophenyl)propionitrile obtained from the previous step and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v).
- **Reaction Conditions:** Heat the mixture to reflux with vigorous stirring.
- **Monitoring:** The hydrolysis can be monitored by thin-layer chromatography (TLC) or GC to confirm the disappearance of the starting nitrile.
- **Work-up:** Once the hydrolysis is complete, cool the reaction mixture to room temperature. Extract the cooled solution with diethyl ether to remove any non-acidic impurities.

- Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude **3-(4-Fluorophenyl)-2-methylpropanoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield the final product.

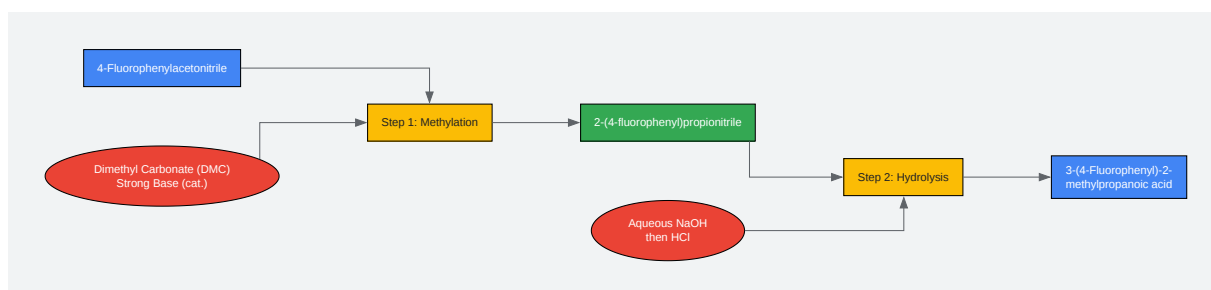
Spectroscopic Data (Reference)

While experimental spectra for **3-(4-Fluorophenyl)-2-methylpropanoic acid** are not provided in the search results, data for the closely related compound, 3-(4-Fluorophenyl)propionic acid, is available and can serve as a useful reference.

Spectroscopic Data for 3-(4-Fluorophenyl)propionic acid	
IR Spectrum	The infrared spectrum of 3-(4-Fluorophenyl)propionic acid shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm^{-1} , a sharp C=O stretching vibration around 1700 cm^{-1} , and C-F stretching vibrations in the fingerprint region.[4] [5]
^1H NMR Spectrum	The proton NMR spectrum would be expected to show signals for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring, and signals for the aliphatic protons of the propionic acid chain.
^{13}C NMR Spectrum	The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic coupling), and the aliphatic carbons.[4]
Mass Spectrum	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[4]

Logical Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of **3-(4-Fluorophenyl)-2-methylpropanoic acid**.



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Caption: Proposed two-step synthesis workflow for **3-(4-Fluorophenyl)-2-methylpropanoic acid**.

Conclusion

3-(4-Fluorophenyl)-2-methylpropanoic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided key data on its identity and properties, a detailed, plausible synthesis protocol, and a visual representation of the synthetic workflow. While further experimental validation of the proposed protocol and detailed characterization of the compound are encouraged, the information presented herein serves as a solid foundation for researchers and developers working with this and related molecules.

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